molecular formula C31H46O18S2 B2611775 Carboxyatractylate CAS No. 77228-71-8

Carboxyatractylate

Cat. No.: B2611775
CAS No.: 77228-71-8
M. Wt: 770.8 g/mol
InChI Key: AQFATIOBERWBDY-LNQSNDDKSA-N
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Description

Carboxyatractylate (CAT) is a potent, high-affinity inhibitor of the mitochondrial adenine nucleotide translocase (ANT), a key ATP/ADP antiporter in the inner mitochondrial membrane. It binds tightly to the cytosolic face of ANT, competitively blocking nucleotide transport and inhibiting phosphorylation-coupled respiration . CAT is widely used to study ANT-mediated processes, such as proton leak, uncoupling, and reactive oxygen species (ROS) production. At concentrations as low as 2.5 μM, CAT completely abolishes ADP-stimulated respiration, demonstrating its efficacy .

Chemical Reactions Analysis

Carboxyatractyloside undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Pharmacological Research

Toxicity Studies
Carboxyatractylate is recognized for its toxicity, primarily due to its inhibition of mitochondrial adenine nucleotide translocators (ANTs). Research indicates that this compound acts as a tight-binding inhibitor with a low inhibition constant (Ki < 10 nM), making it an effective tool for studying mitochondrial function and the role of ANTs in cellular metabolism .

Case Study: Pharmacokinetic Analysis
A study utilized high-performance liquid chromatography-tandem mass spectrometry to quantify plasma concentrations of this compound in rats after oral administration of Xanthii Fructus extract. This research aimed to elucidate the pharmacokinetics and potential hepatotoxicity associated with this compound . The findings highlighted the compound's significant role in the toxicity observed with Xanthii Fructus, emphasizing the need for careful consideration in herbal medicine applications.

Biochemical Applications

Inhibition of Adenine Nucleotide Translocators
this compound serves as a selective inhibitor of adenine nucleotide translocators, which are crucial for ATP transport across mitochondrial membranes. In studies involving rat heart mitochondria, this compound was employed to determine the concentration of functional translocators, providing insights into mitochondrial bioenergetics and potential therapeutic targets for metabolic disorders .

Impact on Brown-Fat Mitochondria
Research has demonstrated that this compound influences thermogenic uncoupling in brown-fat mitochondria, contributing to our understanding of energy expenditure and heat production mechanisms. This uncoupling is significant for developing treatments targeting obesity and metabolic syndromes .

Applications in Fuel Cell Technology

Proton-Conducting Polymers
this compound has been investigated as an additive in proton-conducting polymer electrolytes for fuel cells. Its unique properties enhance the conductivity and stability of these materials under various operational conditions, making it a valuable component in the development of high-temperature polymer electrolyte membrane fuel cells .

Broader Implications

Medicinal Uses and Biofuel Potential
The seeds and oils derived from Xanthium spp., which contain this compound, have been explored for their medicinal properties, including antitumor and antimicrobial effects. Additionally, the oil is being investigated as a potential biofuel source due to its high lipid content .

Data Summary

Application Area Details
Pharmacological Research Toxicity studies; pharmacokinetic analysis; role in herbal medicine toxicity
Biochemical Applications Inhibition of adenine nucleotide translocators; impact on mitochondrial function
Fuel Cell Technology Enhancements in proton-conducting polymers; applications in high-temperature fuel cells
Medicinal Uses Antitumor, antimicrobial properties; potential biofuel source from Xanthium seed oil

Comparison with Similar Compounds

Comparison with Other ANT Inhibitors

Bongkrekate (BKA)

Bongkrekate, like CAT, is a specific ANT inhibitor but binds to the matrix side of the carrier, stabilizing its conformation and preventing nucleotide exchange . Key differences include:

  • Mechanism: CAT competes with ADP/ATP on the cytosolic side, while BKA acts on the matrix side, making their effects non-additive .
  • Functional Impact : Both inhibitors block ANT-mediated proton conductance, but BKA is less effective in recoupling respiration in the presence of fatty acids like laurate .
  • Experimental Utility : CAT is preferred for rapid inhibition, whereas BKA is used to study conformational changes in ANT .

Table 1: Comparison of CAT and BKA

Property Carboxyatractylate (CAT) Bongkrekate (BKA)
Binding Site Cytosolic face of ANT Matrix face of ANT
Effective Concentration 2.02 nmol/mg protein 8 nmol/mg protein
Additivity with GDP Non-additive (indirect UCP3 inhibition) Additive with GDP in UCP1 studies

Atractylate

Atractylate is a structurally related ANT inhibitor but exhibits lower potency. In studies of AMP-stimulated respiration, atractylate required ~11-fold higher concentrations (22.5 nmol/mg protein) compared to CAT (2.02 nmol/mg) to achieve similar inhibition . This highlights CAT’s superior affinity and specificity for ANT.

Comparison with Uncoupling Protein (UCP) Inhibitors

GDP

GDP is a classical inhibitor of uncoupling proteins (UCP1-3) but exhibits cross-reactivity with ANT:

  • Specificity Issues: In skeletal muscle mitochondria, GDP partially inhibits proton conductance even when ANT is blocked by CAT, suggesting non-specific effects on ANT .
  • Context-Dependent Effects : In brown adipose tissue (BAT), where UCP1 dominates, CAT has minimal impact, confirming GDP’s primary role in UCP1 inhibition .

Table 2: CAT vs. GDP in Mitochondrial Studies

Property This compound (CAT) GDP
Primary Target ANT UCP1-3
Cross-Reactivity Indirect UCP3 inhibition ANT inhibition in skeletal muscle
Efficacy in BAT Low (due to high UCP1 levels) High (specific to UCP1)

Comparison with Other Uncouplers and Modulators

Hydroxynonenal (HNE)

HNE activates proton conductance through both ANT and UCPs. CAT inhibits HNE-induced uncoupling in tissues with high ANT content (e.g., liver, kidney) but is less effective in BAT, where UCP1 predominates . This contrasts with GDP, which targets UCP-mediated conductance exclusively.

Fatty Acids (e.g., Palmitate, Lauryl Sulfate)

Long-chain fatty acids induce uncoupling partially sensitive to CAT. For example:

  • Palmitate : CAT recouples respiration by blocking ANT-mediated proton leak, while short-chain fatty acids (e.g., caprylic acid) are more sensitive to glutamate .
  • Lauryl Sulfate : Its uncoupling effect is weakly inhibited by CAT, suggesting alternative pathways .

Unique Effects of this compound

Limitations and Caveats

  • Indirect UCP Inhibition : CAT’s suppression of UCP3 activity is likely mediated through ANT, complicating its use as a specific probe .
  • Tissue-Specific Effects: BAT mitochondria show minimal CAT sensitivity due to low ANT/UCP1 ratios, necessitating complementary assays (e.g., genetic knockout) .

Biological Activity

Carboxyatractylate (CAT) is a potent inhibitor derived from the plant Atractylis gummifera, primarily known for its effects on mitochondrial function. It is recognized for its ability to selectively inhibit the adenine nucleotide translocator (ANT), which plays a crucial role in mitochondrial energy metabolism by facilitating the exchange of ADP and ATP across the inner mitochondrial membrane. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic implications.

Inhibition of Adenine Nucleotide Translocator

This compound acts as a highly selective inhibitor of the ANT, with a binding affinity (Ki) less than 10 nM, indicating its potency in blocking ATP/ADP transport. This inhibition disrupts oxidative phosphorylation, leading to altered cellular energy dynamics. The inhibition of ANT by CAT has been shown to result in:

  • Decreased mitochondrial membrane potential.
  • Altered ADP/ATP ratios.
  • Impaired ATP synthesis during states of high energy demand .

Impact on Mitochondrial Function

Research indicates that this compound treatment leads to significant changes in mitochondrial function, including:

  • Inhibition of Mitochondrial Respiratory Chain Complexes : Studies have demonstrated that CAT reduces the activity of complexes I and IV of the mitochondrial respiratory chain, contributing to decreased ATP production and increased reactive oxygen species (ROS) generation .
  • Autophagy Induction : this compound promotes autophagic processes in hepatocytes, enhancing lipid degradation and reducing steatosis through activation of the AMPK signaling pathway . This effect may provide a protective mechanism against fatty liver disease.

Antimicrobial Properties

This compound has been identified in extracts from Xanthium strumarium, where it exhibits antimicrobial activity against various pathogens. Studies have shown that leaf extracts containing CAT demonstrate strong inhibition against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of this compound correlates with the antimicrobial efficacy observed in these extracts.

Toxicity and Hepatotoxicity

While this compound has potential therapeutic applications, it is also associated with toxicity. Its mechanism of action can lead to hepatotoxicity, particularly when consumed in large quantities or through prolonged exposure. Research indicates that this compound can induce liver damage and is considered toxic to mammals .

Case Study 1: Hepatotoxic Effects

A study involving animal models highlighted that administration of this compound resulted in significant liver damage characterized by elevated liver enzymes and histopathological changes. The findings emphasized the need for caution regarding dosage and exposure duration when considering therapeutic applications involving CAT .

Case Study 2: Antimicrobial Efficacy

In another investigation, extracts from Xanthium strumarium were tested against a panel of microorganisms. The results revealed that extracts containing this compound exhibited strong antimicrobial activity, suggesting its potential as a natural antimicrobial agent .

Summary Table of Biological Activities

Biological Activity Effect Reference
Inhibition of ANTDecreased ATP synthesis
Induction of AutophagyEnhanced lipid degradation
Antimicrobial ActivityStrong inhibition against bacterial pathogens
HepatotoxicityInduced liver damage

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for studying carboxyatractylate’s inhibitory effects on mitochondrial adenine nucleotide translocators (ANT)?

  • Methodological Answer : this compound (CAT) is commonly used in mitochondrial transport studies via spectrophotometric assays to measure ADP/ATP exchange rates. Key steps include:

  • Isolating mitochondria from tissues (e.g., rat liver) and suspending them in isotonic buffer .
  • Pre-incubating mitochondria with CAT to inhibit ANT, followed by kinetic analysis of nucleotide transport using radiolabeled ADP/ATP .
  • Validating results with competitive inhibitors like bongkrekate to confirm CAT-specific binding .
    • Critical Consideration : Ensure mitochondrial integrity by measuring membrane potential (e.g., using tetraphenylphosphonium electrodes) to avoid confounding effects from membrane leakage .

Q. How can researchers differentiate this compound’s binding kinetics from other ANT inhibitors in vitro?

  • Methodological Answer : Use tight-binding inhibitor theory to calculate CAT’s inhibition constant (K_i). Key steps:

  • Titrate CAT concentrations against ANT activity in reconstituted liposomal systems .
  • Apply nonlinear regression to activity vs. [CAT] data, accounting for ligand depletion at high inhibitor concentrations .
  • Compare with atractyloside derivatives to assess structural determinants of binding affinity .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in different mitochondrial preparations be reconciled?

  • Methodological Answer : Contradictions often arise from variations in mitochondrial isolation protocols or ANT isoform expression. To resolve this:

  • Standardize mitochondrial isolation (e.g., differential centrifugation with protease inhibitors) .
  • Perform immunoblotting to quantify ANT isoform ratios (e.g., ANT1 vs. ANT2) across preparations .
  • Use side-by-side assays under identical buffer conditions (pH 7.4, 25°C) to isolate CAT’s effects .
    • Data Analysis : Apply multivariate regression to correlate ANT isoform expression with CAT inhibition efficacy .

Q. What strategies optimize experimental design for studying CAT’s role in apoptotic pathways involving mitochondrial permeability transition pores (mPTP)?

  • Methodological Answer :

  • Combine CAT treatment with calcium overload and reactive oxygen species (ROS) inducers to trigger mPTP opening.
  • Measure mitochondrial swelling via light scattering at 540 nm .
  • Validate CAT’s specificity by co-administering cyclosporin A (mPTP inhibitor) to confirm ANT-independent effects .
    • Critical Consideration : Use flow cytometry with Annexin V/PI staining to distinguish early vs. late apoptosis in cell-based models .

Q. How can researchers address discrepancies in CAT’s reported IC50 values across literature studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., temperature, pH, and mitochondrial protein concentration) to minimize variability .
  • Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) .
  • Perform meta-analysis of published IC50 values, stratifying by experimental models (e.g., isolated mitochondria vs. cell lines) .

Q. Data Presentation & Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in CAT inhibition studies?

  • Methodological Answer :

  • Use four-parameter logistic regression (e.g., Hill equation) to model dose-response curves.
  • Report IC50 with 95% confidence intervals and Hill coefficients to assess cooperativity .
  • Validate normality assumptions with Shapiro-Wilk tests before applying parametric statistics .

Q. How should researchers integrate historical data on CAT’s structural analogs into contemporary studies?

  • Methodological Answer :

  • Conduct systematic literature reviews using databases like PubMed/Reaxys, filtering for studies using IUPAC-compliant nomenclature .
  • Create comparative tables of CAT analogs (e.g., atractyloside, bongkrekate) with binding affinities, structural motifs, and experimental contexts .
  • Use cheminformatics tools (e.g., molecular docking) to predict analog interactions with ANT .

Q. Critical Evaluation & Synthesis

Q. What criteria should guide the selection of negative controls in CAT-mediated ANT inhibition experiments?

  • Methodological Answer :

  • Use ANT-deficient mitochondria (e.g., yeast aac2 mutants) to confirm CAT specificity .
  • Include vehicle controls (e.g., DMSO at equivalent concentrations) to rule out solvent effects .
    • Data Interpretation : Normalize results to basal transport rates in untreated mitochondria .

Q. How can researchers leverage contradictory findings about CAT’s solubility in aqueous vs. detergent-based buffers?

  • Methodological Answer :

  • Pre-dissolve CAT in low-detergent buffers (e.g., 0.1% Triton X-100) for aqueous assays .
  • Validate solubility via dynamic light scattering (DLS) to ensure monomeric dispersion .
  • Compare activity in detergent-free vs. detergent-containing systems to assess artifactual binding .

Q. Literature & Citation Practices

Q. What are the best practices for citing historical ANT studies that used outdated nomenclature for CAT?

  • Methodological Answer :
  • Cross-reference original studies (e.g., Klingenberg et al., 1975 ) with modern IUPAC naming conventions.
  • Annotate terminology discrepancies in supplementary materials to enhance reproducibility .
  • Use citation managers (e.g., EndNote) to track legacy vs. updated nomenclature across databases .

Properties

IUPAC Name

(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFATIOBERWBDY-LNQSNDDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33286-30-5, 77228-71-8
Record name Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARBOXYATRACTYLOSIDE
Source FDA Global Substance Registration System (GSRS)
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